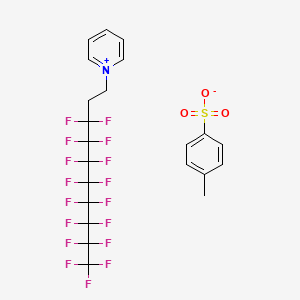![molecular formula C24H25FN4O2 B13413638 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole is a complex organic compound that features a benzisoxazole core with fluorine and piperidine substituents. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of antipsychotic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting with the formation of the benzisoxazole core. This can be achieved through a cyclization reaction involving a nitrile oxide and an aryl halide. The introduction of the fluorine atom is usually done via electrophilic fluorination. The piperidine rings are then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms to the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenated compounds and strong bases or acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of antipsychotic drugs like risperidone and paliperidone.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s fluorine and piperidine groups enhance its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: An antipsychotic drug with a similar benzisoxazole core.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Iloperidone: Another antipsychotic with a related structure.
Uniqueness
What sets 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole apart is its specific substitution pattern, which imparts unique pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound in the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C24H25FN4O2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
6-fluoro-3-[1-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C24H25FN4O2/c25-17-1-3-19-21(13-17)30-28-24(19)16-7-11-29(12-8-16)18-2-4-20-22(14-18)31-27-23(20)15-5-9-26-10-6-15/h1-4,13-16,26H,5-12H2 |
Clave InChI |
LLIWRHGEHGEQJI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NOC3=C2C=CC(=C3)N4CCC(CC4)C5=NOC6=C5C=CC(=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)












![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
